Methyl 3-(4-methoxyphenyl)-1-phenylpyrazole-4-carboxylate
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Overview
Description
Methyl 3-(4-methoxyphenyl)-1-phenylpyrazole-4-carboxylate is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a methoxyphenyl group and a phenyl group attached to the pyrazole ring, along with a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-methoxyphenyl)-1-phenylpyrazole-4-carboxylate typically involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters. One common method includes the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate in the presence of an acid catalyst, followed by esterification to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(4-methoxyphenyl)-1-phenylpyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like ceric ammonium nitrate.
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydride reagents.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Ceric ammonium nitrate, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Methyl 3-(4-methoxyphenyl)-1-phenylpyrazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 3-(4-methoxyphenyl)-1-phenylpyrazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding sites. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- Methyl 3-(4-hydroxyphenyl)-1-phenylpyrazole-4-carboxylate
- Methyl 3-(4-chlorophenyl)-1-phenylpyrazole-4-carboxylate
- Methyl 3-(4-nitrophenyl)-1-phenylpyrazole-4-carboxylate
Comparison: Methyl 3-(4-methoxyphenyl)-1-phenylpyrazole-4-carboxylate is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. Compared to its hydroxyl, chloro, and nitro analogs, the methoxy derivative may exhibit different pharmacological activities and chemical reactivity, making it a valuable compound for specific applications .
Properties
IUPAC Name |
methyl 3-(4-methoxyphenyl)-1-phenylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-22-15-10-8-13(9-11-15)17-16(18(21)23-2)12-20(19-17)14-6-4-3-5-7-14/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHPUNZSLIWOLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2C(=O)OC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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